Reduced Hydrogen Bond Donor Capacity: 1 vs. 2 HBD Counts
1H-Pyrrole-3-ethanol,1-methyl-(9CI) has a hydrogen bond donor (HBD) count of 1, derived from its single hydroxyl group [1]. In contrast, the unmethylated analogue 1H-pyrrole-3-ethanol (CAS 22186-59-0) possesses an HBD count of 2, contributed by both the pyrrole N-H and the hydroxyl group [2]. This reduction from 2 to 1 HBD significantly affects the compound's self-association behavior and its interaction with hydrogen bond acceptors, a critical parameter in supramolecular assembly and receptor design [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (Cactvs computed) |
| Comparator Or Baseline | 1H-Pyrrole-3-ethanol (CAS 22186-59-0, unmethylated analogue): 2 (Cactvs computed) |
| Quantified Difference | Reduction of 1 HBD site upon N-methylation |
| Conditions | Computed molecular descriptor values (PubChem Cactvs 3.4.6.11) |
Why This Matters
For procurement decisions in supramolecular chemistry or molecular recognition studies, the defined HBD profile of the target compound enables predictable intermolecular interactions distinct from the unmethylated analogue.
- [1] PubChem. Compound Summary for CID 21702830, 1H-Pyrrole-3-ethanol,1-methyl-(9CI). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for 1H-Pyrrole-3-ethanol (CID 13641557). National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] J. R. Hiscock et al. Chem. Soc. Rev. 2015, 44, 4667-4685. DOI: 10.1039/C5CS00088G. View Source
